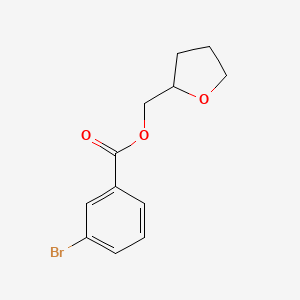![molecular formula C9H11N5O4 B11095246 3-methyl-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazole](/img/structure/B11095246.png)
3-methyl-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl (4-methyl-1,2,5-oxadiazol-3-yl) ether is a complex organic compound that features both imidazole and oxadiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl (4-methyl-1,2,5-oxadiazol-3-yl) ether typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole. This intermediate is then reacted with ethylene oxide to produce 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol. The final step involves the etherification of this intermediate with 4-methyl-1,2,5-oxadiazole-3-ol under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl (4-methyl-1,2,5-oxadiazol-3-yl) ether can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2-(2-Methyl-5-amino-1H-imidazol-1-yl)ethyl (4-methyl-1,2,5-oxadiazol-3-yl) ether.
Substitution: Various substituted imidazole derivatives.
Hydrolysis: 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol and 4-methyl-1,2,5-oxadiazole-3-ol.
Scientific Research Applications
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl (4-methyl-1,2,5-oxadiazol-3-yl) ether has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infections and cancer.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl (4-methyl-1,2,5-oxadiazol-3-yl) ether involves its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can damage DNA and other cellular components, leading to antimicrobial and anticancer effects. The imidazole and oxadiazole rings can also interact with various enzymes and receptors, modulating their activity and contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Ornidazole: Used in the treatment of protozoal infections.
Uniqueness
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl (4-methyl-1,2,5-oxadiazol-3-yl) ether is unique due to the presence of both imidazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C9H11N5O4 |
|---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
3-methyl-4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-1,2,5-oxadiazole |
InChI |
InChI=1S/C9H11N5O4/c1-6-9(12-18-11-6)17-4-3-13-7(2)10-5-8(13)14(15)16/h5H,3-4H2,1-2H3 |
InChI Key |
XUPYYDFHGUADGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1OCCN2C(=NC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-6-[(2E)-2-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11095166.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B11095169.png)
![4-[((E)-2-{2-[(3-Fluorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11095182.png)
![N-(3,5-Dimethylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B11095184.png)
![5-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B11095200.png)

![3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11095211.png)
![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B11095219.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B11095226.png)
![(4-fluorophenyl)[({(1E)-1-[3-fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino)oxy]methanone](/img/structure/B11095229.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11095231.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B11095234.png)
![N-[2-(1-adamantyloxy)ethyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B11095250.png)
![4-(methylamino)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B11095253.png)
